N-cyclopropyl-2-(3-ethyl-5-methylphenoxy)acetamide
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Overview
Description
N-cyclopropyl-2-(3-ethyl-5-methylphenoxy)acetamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropyl group attached to an acetamide moiety, with a phenoxy group substituted with ethyl and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(3-ethyl-5-methylphenoxy)acetamide typically involves the reaction of 3-ethyl-5-methylphenol with chloroacetic acid to form 2-(3-ethyl-5-methylphenoxy)acetic acid. This intermediate is then reacted with cyclopropylamine under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-(3-ethyl-5-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-cyclopropyl-2-(3-ethyl-5-methylphenoxy)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its phenoxy and acetamide groups. These interactions may modulate biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-2-(3-methylphenoxy)acetamide: Lacks the ethyl group, which may affect its reactivity and biological activity.
N-cyclopropyl-2-(3-ethylphenoxy)acetamide: Lacks the methyl group, potentially altering its chemical properties.
N-cyclopropyl-2-(3-ethyl-5-methylphenoxy)propionamide: Has a propionamide group instead of an acetamide group, which may influence its pharmacokinetics.
Uniqueness
N-cyclopropyl-2-(3-ethyl-5-methylphenoxy)acetamide is unique due to the specific substitution pattern on the phenoxy group, which can significantly influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups provides a distinct steric and electronic environment, differentiating it from other similar compounds.
Properties
IUPAC Name |
N-cyclopropyl-2-(3-ethyl-5-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-3-11-6-10(2)7-13(8-11)17-9-14(16)15-12-4-5-12/h6-8,12H,3-5,9H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCGXLVYXNVMOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)C)OCC(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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